molecular formula C14H18BrNO2 B7933474 (4-Bromo-cyclohexyl)-carbamic acid benzyl ester

(4-Bromo-cyclohexyl)-carbamic acid benzyl ester

Cat. No.: B7933474
M. Wt: 312.20 g/mol
InChI Key: BEHPZJJANUOWBT-UHFFFAOYSA-N
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Description

(4-Bromo-cyclohexyl)-carbamic acid benzyl ester is an organic compound that features a bromine atom attached to a cyclohexyl ring, which is further connected to a carbamic acid benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions to achieve selective bromination at the desired position on the cyclohexyl ring . The subsequent step involves the reaction of the brominated cyclohexyl compound with benzyl isocyanate to form the carbamic acid benzyl ester derivative .

Industrial Production Methods

Industrial production of (4-Bromo-cyclohexyl)-carbamic acid benzyl ester may involve large-scale bromination processes followed by esterification reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-cyclohexyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclohexyl derivatives, while oxidation and reduction reactions produce corresponding alcohols, ketones, or reduced cyclohexyl compounds.

Scientific Research Applications

(4-Bromo-cyclohexyl)-carbamic acid benzyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-cyclohexyl)-carbamic acid benzyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbamic acid benzyl ester group play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl-carbamic acid benzyl ester: Lacks the bromine atom, resulting in different reactivity and biological activity.

    (4-Chloro-cyclohexyl)-carbamic acid benzyl ester: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.

    (4-Fluoro-cyclohexyl)-carbamic acid benzyl ester:

Uniqueness

(4-Bromo-cyclohexyl)-carbamic acid benzyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for selective interactions in chemical and biological systems. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

benzyl N-(4-bromocyclohexyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHPZJJANUOWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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